molecular formula C22H20O7 B3015840 (Z)-allyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 858764-46-2

(Z)-allyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No. B3015840
M. Wt: 396.395
InChI Key: LMRHVBXQKJABJP-JAIQZWGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound seems to be a complex organic molecule that likely contains a benzofuran core structure, which is a type of aromatic compound. It also appears to have dimethoxybenzylidene and acetate functional groups .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions . For instance, a related compound, 2-(2,5-dimethoxybenzylidene)malononitrile, was synthesized by reaction of 2,5-dimethoxybenzaldehyde with malononitrile .

Scientific Research Applications

Synthesis and Application in Polyene Synthesis

(Z)-allyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is utilized in the synthesis of cyclic alkenyl dimethylsiloxanes. These compounds are significant for (Z)-selective Hiyama cross-coupling, a process crucial in the formation of a variety of (Z)-alkene-containing polyenes. This synthesis is a key component in the concise total synthesis of leukotriene B3 (Gudmundsson et al., 2019).

Role in the Formation of Imidazolidine Derivatives

The compound plays a role in the formation of imidazolidine derivatives. When reacted with allyl and phenyl isothiocyanates, it leads to esters of 1-substituted (3-dimethylamino-5-oxo-2-thioxo-4-imidazolidinyl)acetic acids. These derivatives have potential applications in various chemical and pharmaceutical contexts (Bremanis et al., 1987).

Application in Antifungal Agents Synthesis

This compound is significant in the synthesis of antifungal agents. For example, it's used in the synthesis of (Z)-3-(4-methoxybenzylidene)thiochroman-4-one, demonstrating its potential in developing new antifungal compounds (Das et al., 2007).

Utility in Enantioselective Synthesis

It's also used in the enantioselective synthesis of compounds like 4,5,6,7-tetrahydro-4-oxo-benzofuran-5-yl acetate. These syntheses are important in the creation of pharmacologically significant compounds, illustrating the compound's relevance in the field of medicinal chemistry (Demir et al., 2007).

properties

IUPAC Name

prop-2-enyl 2-[[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O7/c1-4-9-27-21(23)13-28-16-5-7-17-19(12-16)29-20(22(17)24)11-14-10-15(25-2)6-8-18(14)26-3/h4-8,10-12H,1,9,13H2,2-3H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRHVBXQKJABJP-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-allyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

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